

# EOC317: A Technical Guide on its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**EOC317** (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor with demonstrated antineoplastic activity in preclinical models. This document provides a comprehensive technical overview of **EOC317**, summarizing its mechanism of action, preclinical efficacy, and available clinical trial information. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with visualizations of the core signaling pathways modulated by this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

### Introduction

**EOC317** is a small molecule inhibitor that targets multiple receptor tyrosine kinases and intracellular signaling proteins implicated in tumor growth, angiogenesis, and cell survival. Its multi-pronged approach, targeting key oncogenic pathways simultaneously, represents a promising strategy in cancer therapy. This guide synthesizes the publicly available data on **EOC317** to provide a detailed understanding of its preclinical antineoplastic profile.

## **Mechanism of Action**

**EOC317** exerts its anticancer effects by inhibiting a range of kinases that are crucial for tumor progression. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1),



Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and the downstream effectors, Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in cell survival and apoptosis.

#### **Kinase Inhibition Profile**

The inhibitory activity of **EOC317** against its primary kinase targets has been quantified, demonstrating potent inhibition at nanomolar concentrations.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 6         |
| VEGFR2        | 2         |
| Tie-2         | 4         |
| RSK           | 5         |
| p70S6K        | 32        |

Note: Further dose-response data from cell-based assays (e.g., GI50 values) are not publicly available.

## **Signaling Pathways**

**EOC317**'s therapeutic potential stems from its ability to concurrently block multiple signaling cascades critical for tumor growth and survival.

Inhibition of FGFR1 by **EOC317** disrupts downstream signaling that promotes cell proliferation and survival, particularly in tumors with FGFR genetic alterations.





FGFR1 Signaling Inhibition by **EOC317** 



By targeting VEGFR2 and Tie-2, **EOC317** inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.



Click to download full resolution via product page

#### Anti-Angiogenic Mechanism of **EOC317**

**EOC317**'s inhibition of PI3K, RSK, and p70S6K is believed to induce apoptosis, or programmed cell death, in cancer cells. The precise downstream mechanisms of apoptosis induction by **EOC317** through RSK and p70S6K inhibition require further elucidation.





Induction of Apoptosis by **EOC317** 



# **Preclinical Efficacy**

The antineoplastic activity of **EOC317** has been evaluated in various preclinical models, including cancer cell lines and xenograft models.

#### In Vitro Studies

**EOC317** has demonstrated potent activity in cancer cell lines with known FGFR genetic alterations.

- OPM-2 (Human Multiple Myeloma): This cell line is characterized by an FGFR3 translocation. EOC317 has been shown to be highly active against OPM-2 cells.
- Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are dependent on FGFR1 signaling for their proliferation and survival. EOC317 effectively inhibits the growth of these cells.

#### In Vivo Studies

The in vivo efficacy of **EOC317** was assessed in a human colon tumor xenograft model.

 HCT-116 (Human Colon Carcinoma) Xenograft Model: EOC317 demonstrated dosedependent tumor growth inhibition in this model. Notably, it showed the ability to be combined with standard-of-care chemotherapies, 5-fluorouracil (5-FU) and paclitaxel, without increasing toxicity. Specific tumor growth inhibition percentages at defined doses are not publicly available.

## **Clinical Trials**

A Phase 1 clinical trial of **EOC317** was initiated in China to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors (NCT03583125).

## Trial Design (NCT03583125)

 Title: A Phase 1 Dose Escalation Study of EOC317 in Chinese Patients With Advanced Solid Tumors



- Status: The last known status was "Recruiting" with an estimated study completion date in late 2020. No results have been publicly posted.
- Design: This was an open-label, single-arm study with two phases:
  - Dose-Escalation Phase: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
  - Dose-Expansion Phase: To further evaluate the safety and preliminary antitumor activity at the RP2D in specific tumor types, including those with FGFR alterations.
- Intervention: EOC317 administered orally.

#### **Clinical Data**

The results of the Phase 1 clinical trial (NCT03583125) have not been made publicly available in peer-reviewed literature or through public press releases.

# **Experimental Protocols**

The following are representative protocols for the key experiments used to characterize the antineoplastic activity of **EOC317**. These are generalized procedures and may not reflect the exact protocols used in the original studies.

## In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation and viability.





Workflow for an In Vitro Cell Viability Assay



#### **Protocol Steps:**

- Cell Seeding: Cancer cells (e.g., OPM-2) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The following day, the cell culture medium is replaced with fresh
  medium containing serial dilutions of EOC317. A vehicle control (e.g., DMSO) is also
  included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Formation: The plates are incubated for an additional 2-4 hours, during which
  viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

## In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.





Workflow for an In Vivo Xenograft Study



#### **Protocol Steps:**

- Cell Culture and Implantation: HCT-116 human colon carcinoma cells are cultured in vitro, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into different treatment groups, including a vehicle control group and one or more **EOC317** dose groups.
- Drug Administration: **EOC317** is administered to the mice according to a predefined schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without the active compound.
- Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
- Endpoint and Data Analysis: The study is terminated when tumors in the control group reach
  a specified size or after a set duration. The primary endpoint is typically tumor growth
  inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the
  vehicle control group.

### Conclusion

**EOC317** is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated significant antineoplastic activity in preclinical models of cancer. Its ability to simultaneously inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis provides a strong rationale for its clinical development. While detailed quantitative preclinical data and the results from its early-phase clinical trial are not yet in the public domain, the available information suggests that **EOC317** holds promise as a potential therapeutic agent for solid tumors, particularly those with FGFR alterations. Further disclosure of preclinical and clinical data will be crucial to fully understand the therapeutic potential of this compound.

• To cite this document: BenchChem. [EOC317: A Technical Guide on its Antineoplastic Activity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684530#antineoplastic-activity-of-eoc317]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com